

Preliminary Efficacy of ZH8667 in Preclinical Animal Models: A Technical Guide

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Compound of Interest		
Compound Name:	ZH8667	
Cat. No.:	B15090505	Get Quote

Introduction: **ZH8667** is a novel, orally bioavailable, selective tyrosine kinase inhibitor (TKI) targeting the L858R mutation in the Epidermal Growth Factor Receptor (EGFR). Activating mutations in EGFR are key drivers in a significant subset of non-small cell lung cancers (NSCLC). This document outlines the preliminary in vivo efficacy and pharmacodynamic profile of **ZH8667** in well-established preclinical xenograft models of human NSCLC, providing foundational data for its continued development as a targeted therapeutic agent.

In Vivo Efficacy in NSCLC Xenograft Models

The anti-tumor activity of **ZH8667** was evaluated in subcutaneous xenograft models using athymic nude mice.[1][2] Efficacy was assessed in the NCI-H1975 cell line, which harbors the target EGFR L858R mutation, and the A549 cell line, which is EGFR wild-type, to establish target-specific activity. Mice were treated orally (PO) once daily (QD) for 14 days.

Data Presentation:

Table 1: Efficacy of **ZH8667** Against NSCLC Xenograft Tumors



Cell Line	Genotype	Treatment Group	Dose (mg/kg, PO, QD)	Tumor Growth Inhibition (TGI %) at Day 14	Final Tumor Volume (mm³) (Mean ± SEM)
NCI-H1975	EGFR L858R	Vehicle	-	0%	1545 ± 121
		ZH8667	10	45%	850 ± 95
		ZH8667	25	88%	185 ± 42
		ZH8667	50	102% (Regression)	45 ± 15
A549	EGFR WT	Vehicle	-	0%	1610 ± 135

| | | **ZH8667** | 50 | 8% | 1481 ± 110 |

TGI (%) was calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] \times 100. A value >100% indicates tumor regression.

Pharmacodynamic Target Modulation

To confirm that the observed anti-tumor efficacy is a direct result of target engagement, a pharmacodynamic (PD) study was conducted. Tumor tissues were collected from a satellite group of NCI-H1975 xenograft-bearing mice 4 hours after the final dose on Day 14. The level of phosphorylated EGFR (p-EGFR) was quantified via Western Blot to assess the degree of target inhibition.

Data Presentation:

Table 2: Pharmacodynamic Inhibition of p-EGFR in NCI-H1975 Tumors



Treatment Group	Dose (mg/kg, PO, QD)	p-EGFR / Total EGFR Ratio (Normalized to Vehicle)	Percent Inhibition
Vehicle	-	1.00	0%
ZH8667	10	0.48	52%
ZH8667	25	0.15	85%

| **ZH8667** | 50 | 0.06 | 94% |

Experimental Protocols Animal Xenograft Efficacy Study

This protocol outlines the procedure for establishing and evaluating the efficacy of compounds in a subcutaneous tumor xenograft model.[2][3]

- Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, were used for this study. Animals were allowed to acclimate for one week prior to the start of the experiment.
- Cell Culture and Implantation: NCI-H1975 and A549 human NSCLC cells were cultured in RPMI-1640 medium supplemented with 10% FBS. Cells were harvested during the exponential growth phase. A suspension of 5 x 10⁶ cells in 100 μL of a 1:1 mixture of sterile PBS and Matrigel was injected subcutaneously into the right flank of each mouse.
- Tumor Growth and Group Randomization: Tumors were allowed to grow until they reached an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group) based on tumor volume to ensure a similar starting average for all groups.
- Compound Administration: ZH8667 was formulated in a vehicle of 0.5% methylcellulose with 0.2% Tween 80. The compound was administered orally via gavage once daily for 14 consecutive days at the doses specified in Table 1. The vehicle group received the formulation excipients only.



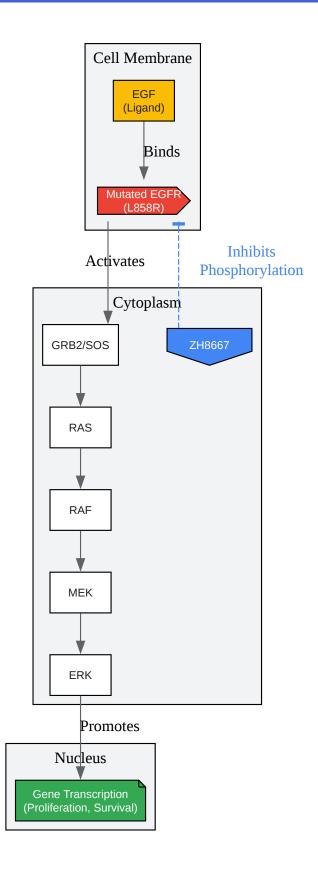
- Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers. The volume was calculated using the formula: Volume = (Length x Width²) / 2. Animal body weights were also recorded as a measure of general toxicity.
- Data Analysis: Tumor Growth Inhibition (TGI) was calculated at the end of the study to determine efficacy.

Western Blot Protocol for Pharmacodynamic Analysis

- Tumor Lysate Preparation: Tumor tissues harvested from the PD satellite group were snapfrozen in liquid nitrogen. Frozen tissues were homogenized in RIPA buffer containing protease and phosphatase inhibitors. The homogenate was centrifuged at 14,000 rpm for 20 minutes at 4°C, and the supernatant (protein lysate) was collected.
- Protein Quantification: The total protein concentration of each lysate was determined using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer: 30 μg of total protein from each sample was loaded onto a 4-12% Bis-Tris gel for electrophoresis. Following separation, proteins were transferred to a PVDF membrane.
- Immunoblotting: The membrane was blocked for 1 hour in 5% non-fat milk in TBST. It was then incubated overnight at 4°C with primary antibodies for p-EGFR (Tyr1068) and total EGFR.
- Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Quantification: Densitometry analysis was performed to quantify the band intensity for p-EGFR and total EGFR. The ratio of p-EGFR to total EGFR was calculated and normalized to the vehicle control group to determine the percentage of target inhibition.

Mandatory Visualizations Signaling Pathway Diagram



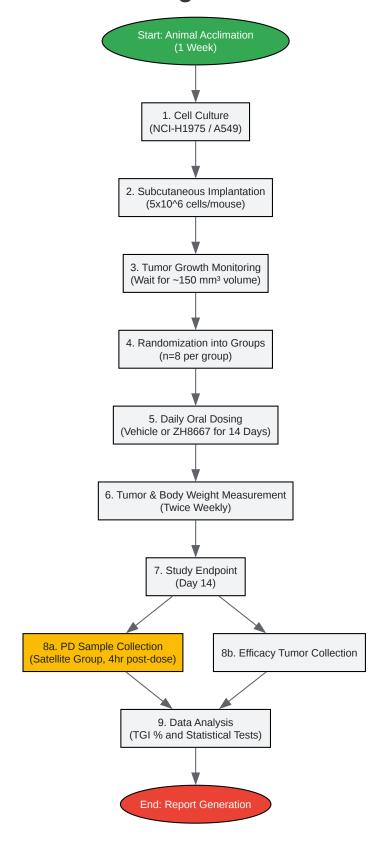


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Caption: Mechanism of action for ZH8667 in the EGFR signaling pathway.



Experimental Workflow Diagram



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Caption: Workflow for the in vivo xenograft efficacy and PD study.

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